1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)-
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Overview
Description
1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)- is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and several substituents that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)- involves multiple steps, including the formation of the piperidine ring and the introduction of various functional groups. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the carboxylic acid group and the sulfonyl group. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the sulfonyl group and other functional groups allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)- include other piperidinecarboxylic acids and sulfonyl-containing compounds. These compounds share some structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical properties and reactivity. Some examples of similar compounds include:
Properties
Molecular Formula |
C24H29ClFN3O6S |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[6-chloro-3-[(3-fluoro-2-methylphenyl)carbamoylamino]-2-hydroxyphenyl]sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C24H29ClFN3O6S/c1-14-17(26)8-5-9-18(14)27-22(31)28-19-11-10-16(25)21(20(19)30)36(33,34)15-7-6-12-29(13-15)23(32)35-24(2,3)4/h5,8-11,15,30H,6-7,12-13H2,1-4H3,(H2,27,28,31)/t15-/m0/s1 |
InChI Key |
USHSXCMOMOFDMT-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCN(C3)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCN(C3)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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